molecular formula C14H18N4O3S B256284 N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No. B256284
M. Wt: 322.39 g/mol
InChI Key: GGZBJUKOQMPCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzothieno-triazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, or viral replication.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce cancer cell proliferation, and inhibit viral replication. Additionally, it has been found to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in various research fields. However, a limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in various research fields. Additionally, further studies could focus on optimizing the synthesis method for this compound, as well as exploring its potential as a drug candidate. Finally, research could also focus on investigating the potential side effects and toxicity of this compound, which would be important for its eventual clinical use.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate to form 2-(2-aminophenyl)benzothiazole. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form N-(2-chloroethyl)-2-(2-aminophenyl)benzothiazole. Finally, the reaction of this intermediate with sodium methoxide and methyl iodide produces the desired product.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.

properties

Product Name

N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C14H18N4O3S/c1-21-7-6-15-11(19)8-18-14(20)12-9-4-2-3-5-10(9)22-13(12)16-17-18/h2-8H2,1H3,(H,15,19)

InChI Key

GGZBJUKOQMPCLA-UHFFFAOYSA-N

SMILES

COCCNC(=O)CN1C(=O)C2=C(N=N1)SC3=C2CCCC3

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(N=N1)SC3=C2CCCC3

Origin of Product

United States

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